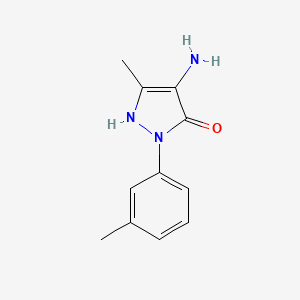![molecular formula C7H3I2NO B12858141 2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
2,6-Diiodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with iodine atoms substituted at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminophenol with diiodo-substituted benzaldehyde in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed:
Substitution Products: Various substituted benzo[d]oxazoles depending on the nucleophile used.
Oxidized or Reduced Derivatives: Altered oxazole rings with different functional groups.
Coupled Products: Complex aromatic structures with extended conjugation.
Scientific Research Applications
2,6-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Diiodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
2-Iodobenzo[d]oxazole: A related compound with a single iodine substitution.
2,6-Dichlorobenzo[d]oxazole: Similar structure but with chlorine atoms instead of iodine.
Benzoxazole: The parent compound without any halogen substitutions.
Uniqueness: 2,6-Diiodobenzo[d]oxazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and can enhance its ability to participate in specific types of chemical reactions, such as halogen bonding. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H3I2NO |
|---|---|
Molecular Weight |
370.91 g/mol |
IUPAC Name |
2,6-diiodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3I2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
KQIUCVVBCSKRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


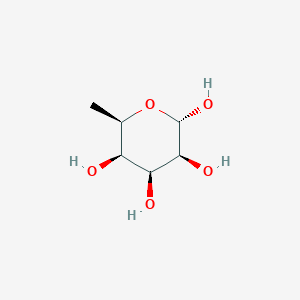
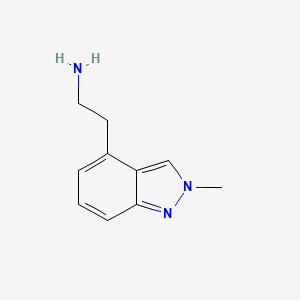
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)

![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)

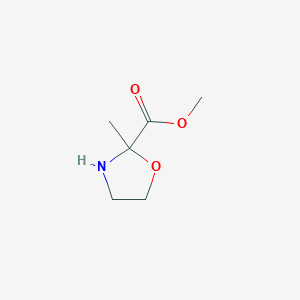
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
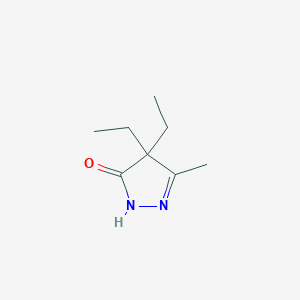
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

